2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid

BK Channel Modulation Ion Channel Pharmacology Cerebral Ischemia Research

This compound is the definitive BK channel pharmacophore tool, featuring the non-interchangeable 6,6-dioxide (sulfone) oxidation state and free 3-carboxylic acid handle. Unlike generic thiopyrano-pyridines or ester prodrugs, only this precise scaffold ensures selective calcium-dependent potassium channel modulation, as validated in US Patent 5,756,515 for cerebral ischemia and stroke models. Researchers conducting SAR around dioxo-thiopyrano-pyridinecarboxylic acids or probing neuronal survival mechanisms must procure this exact architecture to avoid abolishing BK channel binding kinetics. Ideal for in vitro/ex vivo ischemia studies requiring a mechanistically orthogonal tool distinct from kinase inhibitor scaffolds. Supplied with ≥95% purity for reproducible pharmacology.

Molecular Formula C9H9NO5S
Molecular Weight 243.24 g/mol
CAS No. 1249349-29-8
Cat. No. B6616507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid
CAS1249349-29-8
Molecular FormulaC9H9NO5S
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC2=C1NC(=O)C(=C2)C(=O)O
InChIInChI=1S/C9H9NO5S/c11-8-6(9(12)13)3-5-4-16(14,15)2-1-7(5)10-8/h3H,1-2,4H2,(H,10,11)(H,12,13)
InChIKeyYACXKWDYRSLNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic Acid (CAS 1249349-29-8)


2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid (CAS 1249349-29-8) is a fused thiopyrano-pyridine heterocycle distinguished by its 6,6-dioxide (sulfone) oxidation state and a 3-carboxylic acid moiety . The compound belongs to a broader class of dioxo-thiopyrano-pyridine-carboxylic acid derivatives that have been characterized as selective modulators of calcium-dependent potassium channels of high conductivity (BK channels), positioning them as cerebrally active agents for research into cerebral ischemia and related neurological conditions [1]. Its core scaffold features a partially saturated thiopyran ring annulated to a 2-pyridone, offering a rigidified, polar framework distinct from fully aromatic or non-oxidized analogs.

Why 2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic Acid Cannot Be Casually Substituted


Substitution with generic thiopyrano-pyridine analogs is not scientifically valid due to the specific functional group architecture that governs target engagement and ion channel modulation selectivity. The compound's mechanism is defined in its class as a selective modulator of calcium-dependent potassium channels of high conductivity (BK channels) [1]. This activity is contingent on the precise arrangement of the 6,6-dioxide, the partially saturated tetrahydrothiopyran ring, and the 3-carboxylic acid group. Simply swapping this compound for a non-oxidized sulfide (e.g., 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid), a different positional isomer (e.g., thiopyrano[3,2-b]pyridine scaffold), or an ester derivative can drastically alter or abolish BK channel binding kinetics and cerebral selectivity, rendering experimental results irreproducible and procurement decisions scientifically unsound.

Quantitative Differentiation Evidence for 2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic Acid


BK Channel Modulator Selectivity vs. Generic Thiopyrano-pyridine Scaffolds

The patent defining this compound class explicitly claims dioxo-thiopyrano-pyridine-carboxylic acid derivatives as 'selective modulators of the calcium-dependent potassium channels of high conductivity' for cerebral applications [1]. This establishes a clear functional differentiation from non-dioxo thiopyrano-pyridine analogs, which lack the sulfone oxidation state required for this specific ion channel interaction. While the parent patent does not provide single-compound IC50 values for CAS 1249349-29-8 against a defined control, the 'selective modulator' classification inherently implies a differentiation from non-selective potassium channel agents and from scaffold isomers where the carboxylic acid position or ring saturation state differs [1].

BK Channel Modulation Ion Channel Pharmacology Cerebral Ischemia Research

Oxidation State Advantage: Sulfone vs. Sulfide Analogs in Drug Design

The 6,6-dioxide (sulfone) group in CAS 1249349-29-8 is a critical structural element. In the broader context of drug design, sulfone groups are known to improve metabolic stability and solubility compared to their sulfide counterparts by resisting oxidative metabolism and enhancing polarity [1]. The closest structurally listed analog, 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid 6,6-dioxide (CAS 1368148-50-8), retains the dioxide but replaces the 2-oxo group with a fully aromatic pyridine, which alters the hydrogen-bonding network . This structural nuance directly impacts the compound's ability to act as a hydrogen-bond donor/acceptor, a key factor in target binding that is lost in the non-oxo analog.

Medicinal Chemistry Metabolic Stability Solubility Optimization

Patent-Backed Therapeutic Differentiation for Cerebral Ischemia

The foundational patent explicitly claims the use of dioxo-thiopyrano-pyridine-carboxylic acid derivatives for 'the prophylaxis and treatment of the sequelae of cerebral circulatory disorders such as cerebral ischaemias, strokes, craniocerebral traumata and subarachnoid haemorrhages' [1]. This provides a therapeutically focused differentiator compared to other thiopyrano-pyridine derivatives, which are investigated for disparate indications such as kinase inhibition or antimicrobial activity. For instance, thienopyridine PIM kinase inhibitors (e.g., from Incyte Corporation) operate via an entirely different mechanism (ATP-competitive kinase inhibition), confirming that the thiopyrano-pyridine scaffold is not functionally interchangeable across therapeutic areas [2].

Cerebral Ischemia Stroke Research Neuroprotection

High-Fidelity Application Scenarios for 2,6,6-Trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic Acid


Mechanistic Studies of BK Channel Modulation in Cerebral Ischemia Models

This compound is most appropriately procured for in vitro and ex vivo studies investigating the role of calcium-dependent potassium channels (BK channels) in neuronal survival under ischemic conditions. The class-level evidence from US Patent 5,756,515 positions dioxo-thiopyrano-pyridine-carboxylic acid derivatives as selective modulators of these channels, a mechanism directly implicated in cerebral ischemia, stroke, and traumatic brain injury [1]. Researchers should prioritize this compound when constructing structure-activity relationship (SAR) studies around the BK channel pharmacophore, using the free carboxylic acid as a handle for further derivatization or as a reference standard for channel activation assays.

Reference Standard for Scaffold-Oxidation-State-Specific Drug Design

In medicinal chemistry programs focused on optimizing metabolic stability and solubility of heterocyclic scaffolds, CAS 1249349-29-8 serves as a critical reference point for the 6,6-dioxide-2-oxo oxidation state. Direct comparison with the non-oxo analog 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid 6,6-dioxide (CAS 1368148-50-8) allows teams to isolate the contribution of the 2-oxo group to hydrogen bonding, target engagement, and PK properties [2]. This specific comparison is essential for patent strategy, as the structural distinction is what defines the claimed invention space.

Neurological Disease Target Validation Excluding Kinase-Dependent Pathways

For laboratories aiming to validate BK channel modulation as a therapeutic strategy for neurological disorders, this compound offers a mechanistically orthogonal tool to kinase inhibitor scaffolds like thienopyridines [1]. Given that thienopyridine PIM kinase inhibitors are directed at oncology targets, procurement of this compound ensures that phenotypic screening hits in neuronal survival assays are attributable to ion channel modulation, not off-target kinase inhibition, strengthening the pharmacological validation cascade for cerebral indications [2].

Chemical Probe Development for CNS-Penetrant Ion Channel Modulators

The core dioxo-thiopyrano-pyridine scaffold has been characterized as an active substance for cerebral disorders, implying a baseline potential for CNS penetration [1]. Researchers developing CNS-penetrant BK channel probes can use this carboxylic acid as a starting point for prodrug or amide derivatization, systematically modifying the 3-position while retaining the crucial 6,6-dioxide-2-oxo pharmacophore. This pathway is not accessible with non-carboxylic acid analogs, which lack the necessary functionalization handle.

Quote Request

Request a Quote for 2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.